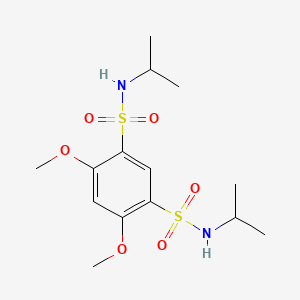
N,N'-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide: is an organic compound with the molecular formula C14H24N2O4S2. This compound is part of the disulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide typically involves the reaction of 4,6-dimethoxybenzene-1,3-disulfonyl chloride with diisopropylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
- N,N’-dibenzyl-4,6-dimethoxybenzene-1,3-disulfonamide
- N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide
- N,N’-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamide
Comparison: N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Properties
Molecular Formula |
C14H24N2O6S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4,6-dimethoxy-1-N,3-N-di(propan-2-yl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C14H24N2O6S2/c1-9(2)15-23(17,18)13-8-14(24(19,20)16-10(3)4)12(22-6)7-11(13)21-5/h7-10,15-16H,1-6H3 |
InChI Key |
AEODGZUICBTXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1OC)OC)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















